6-Methylindolin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-indol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-3,11H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJXPVOLSSFAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCN2)C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 6 Methylindolin 7 Amine
Electrophilic Aromatic Substitution Studies on the Indoline (B122111) Ring System of 6-Methylindolin-7-amine
The benzene (B151609) ring of the this compound scaffold is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the secondary amine of the dihydro-pyrrole ring, the primary amino group at position 7, and the methyl group at position 6. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.
The directing effects of these substituents determine the regioselectivity of substitution. Both the primary amine (-NH₂) and the secondary amine (as part of the indoline ring) are potent activating groups that direct incoming electrophiles to the ortho and para positions. The methyl group (-CH₃) is a weaker activator, also directing ortho and para.
In this compound, the positions on the aromatic ring are C4 and C5.
Position C5: This position is ortho to the strongly activating methyl group at C6 and meta to the strongly activating amino group at C7.
Position C4: This position is ortho to the amino group at C7 and is also influenced by the fused dihydro-pyrrole ring.
Considering the powerful activating and directing effect of the amino group at C7, electrophilic attack is strongly favored at the position ortho to it, which is C4. The formation of the sigma complex (arenium ion) intermediate for attack at C4 is significantly stabilized by resonance involving the lone pair of the C7-amino group. While the C6-methyl group also activates the ring, its influence is generally less pronounced than that of the amino group. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position. nih.gov
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Major Substitution Site |
|---|---|---|---|---|
| -NH₂ | C7 | Strongly Activating | Ortho, Para | C4 |
| -CH₃ | C6 | Activating | Ortho, Para | |
| Dihydro-pyrrole Ring | Fused at C7a-C3a | Activating | Ortho, Para |
Nucleophilic Reactivity of the Amine Functionality in this compound
The primary amine at the C7 position possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and susceptible to a variety of chemical transformations.
The primary amino group of this compound readily undergoes N-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride or carboxylate) and deprotonation of the nitrogen results in the formation of a stable N-substituted amide derivative. study.comscribd.com For instance, reaction with acetyl chloride in the presence of a weak base would yield N-(6-methylindolin-7-yl)acetamide. ias.ac.in This reaction is a common strategy for protecting amino groups during multi-step syntheses. ias.ac.in
| Reactant 1 | Reactant 2 (Acylating Agent) | Expected Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl Chloride (CH₃COCl) | N-(6-methylindolin-7-yl)acetamide | Nucleophilic Acyl Substitution |
| This compound | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | N-(6-methylindolin-7-yl)acetamide | Nucleophilic Acyl Substitution |
N-alkylation of the primary amine can be achieved by reaction with alkylating agents like alkyl halides. This reaction typically proceeds via an Sₙ2 mechanism where the amine acts as the nucleophile. However, a significant challenge with direct alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.
To achieve selective mono-alkylation, alternative methods such as reductive amination can be employed. This involves the initial formation of an imine with an aldehyde or ketone, followed by reduction with a reducing agent like sodium cyanoborohydride.
| Alkylating Agent | Expected Product(s) | Characterization Notes |
|---|---|---|
| Methyl Iodide (CH₃I) | Mixture of N-methyl-, N,N-dimethyl-, and quaternary ammonium derivatives | Products can be separated by chromatography and identified by NMR and Mass Spectrometry. |
| Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | Mixture of N-benzyl and N,N-dibenzyl derivatives | Monitoring reaction conditions (stoichiometry, temperature) is crucial to favor mono-alkylation. |
Primary amines, such as this compound, react with aldehydes or ketones under mildly acidic conditions (typically pH 4-5) to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.org The reaction is a reversible condensation process involving the elimination of a water molecule. masterorganicchemistry.com The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.orgjove.com Acid catalysis facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). Elimination of water results in the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the neutral imine. chemistrysteps.com
In contrast, secondary amines react with enolizable aldehydes or ketones to form enamines. chemistrysteps.comyoutube.com The mechanism is identical to imine formation up to the iminium ion stage. makingmolecules.comjove.com However, since a secondary amine lacks a second proton on the nitrogen, the iminium ion cannot be neutralized by deprotonating the nitrogen. Instead, a proton is removed from an adjacent carbon (the α-carbon), leading to the formation of a C=C double bond, resulting in the enamine. masterorganicchemistry.com
| Feature | Imine Formation | Enamine Formation |
|---|---|---|
| Amine Reactant | Primary Amine (e.g., this compound) | Secondary Amine |
| Carbonyl Reactant | Aldehyde or Ketone | Enolizable Aldehyde or Ketone |
| Key Functional Group in Product | C=N (Imine) | C=C-N (Enamine) |
| Final Mechanistic Step | Deprotonation of Nitrogen | Deprotonation of α-Carbon |
Oxidation and Reduction Pathways of this compound and its Derivatives
The indoline scaffold is susceptible to oxidation, primarily through dehydrogenation to form the corresponding aromatic indole (B1671886). This aromatization can be achieved using various oxidizing agents or catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen acceptor or under aerobic conditions. researchgate.netnih.gov This conversion is significant as it transforms the indoline core into the indole core, a prevalent motif in many biologically active compounds. morressier.com The reaction effectively removes two hydrogen atoms from the C2 and C3 positions of the dihydro-pyrrole ring. nih.gov Catalytic methods using copper(I) have also been developed for this oxidative aromatization. acs.org
The benzene ring of the indoline can undergo oxidation under more vigorous conditions, potentially leading to ring-opened products. The primary amine group can also be a site for oxidation.
Reduction of the indoline system is less common, as the aromatic benzene ring is generally stable to reduction except under harsh conditions like high-pressure catalytic hydrogenation (e.g., using rhodium or ruthenium catalysts), which would lead to a hexahydroindole derivative. The amide or imine derivatives formed from the amine functionality can, however, be readily reduced. For example, the C=N bond of an imine derivative can be reduced to an amine using agents like sodium borohydride (B1222165) (NaBH₄).
| Reaction Type | Substrate Moiety | Typical Conditions | Product Moiety |
|---|---|---|---|
| Oxidation (Dehydrogenation) | Indoline Ring | Pd(OAc)₂, O₂; Cu(I), TBPC | Indole Ring |
| Reduction | Aromatic Ring | High pressure H₂, Rh/C or Ru/C | Cyclohexane (B81311) Ring |
| Reduction | Imine Derivative (C=N) | NaBH₄ or NaBH₃CN | Secondary Amine (CH-NH) |
Cycloaddition and Rearrangement Reactions Involving the Indoline Scaffold
While the indoline ring itself is not a classic diene or dienophile for Diels-Alder reactions, its derivatives can participate in various cycloaddition reactions. A particularly well-studied area is the 1,3-dipolar cycloaddition involving azomethine ylides generated from isatin (B1672199) (indoline-2,3-dione) derivatives. mdpi.comnih.gov These reactions are powerful methods for constructing complex, spirocyclic pyrrolidinyl-oxindole scaffolds, which are of significant interest in medicinal chemistry. mdpi.com The indoline core serves as the foundational scaffold upon which these complex heterocyclic systems are built. Other cycloaddition approaches, such as intramolecular Diels-Alder reactions of aminofurans, can also be employed to construct the indoline ring system itself. acs.org
The indoline scaffold can also be a substrate for various molecular rearrangements, typically after functionalization to introduce the necessary structural features. For example, an oxime derived from an indolin-2-one could potentially undergo a Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction would convert the cyclic ketoxime into an expanded ring lactam. masterorganicchemistry.com The key step involves the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. Similarly, a 1,2-diol derivative of indoline could undergo a Pinacol rearrangement under acidic conditions to form a spirocyclic ketone.
| Reaction Type | Required Indoline Derivative | General Outcome |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Isatin or Methylene-indolinone | Formation of spiro-pyrrolidinyl indolines. mdpi.comnih.gov |
| Beckmann Rearrangement | Oxime of an Indolin-2-one | Ring expansion to a quinoline-based lactam. wikipedia.org |
| Pinacol Rearrangement | 2,3-dihydroxyindoline | Formation of a spiro-ketone. |
Detailed Reaction Mechanism Elucidation for Transformations of this compound (e.g., using kinetic studies, intermediate isolation)
The elucidation of reaction mechanisms for the transformations of this compound, while not extensively documented for this specific molecule, can be inferred from mechanistic studies of analogous aminoindolines and substituted anilines. The primary reactive centers of this compound are the nucleophilic aromatic ring and the exocyclic primary amine, which dictate its participation in reactions such as electrophilic aromatic substitution and condensation with carbonyl compounds. Mechanistic investigations of these transformations typically involve a combination of kinetic studies to determine reaction rates and the influence of various parameters, as well as the isolation and characterization of reaction intermediates to map the reaction pathway.
A significant transformation involving aminoindolines is the Pictet-Spengler reaction, a cyclization reaction between a β-arylethylamine and an aldehyde or ketone. wikipedia.org For this compound, this would involve condensation with a carbonyl compound to form an iminium ion intermediate. The subsequent intramolecular electrophilic attack by the iminium carbon on the electron-rich C-5 or C-7 position of the indoline ring would lead to a spirocyclic intermediate. wikipedia.orgresearchgate.net This is then followed by rearrangement to form a new heterocyclic ring.
The proposed mechanism for a Pictet-Spengler-type reaction of this compound is as follows:
Iminium Ion Formation: The primary amine of this compound nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a highly electrophilic iminium ion.
Intramolecular Electrophilic Aromatic Substitution: The electron-rich indoline ring, activated by the amino group, attacks the iminium ion. The regioselectivity of this attack is influenced by the electronic and steric effects of the methyl and amino substituents.
Intermediate Formation: This intramolecular cyclization leads to the formation of a tetracyclic spiroindolenine intermediate. researchgate.netnih.gov The isolation of such intermediates has been achieved in related Pictet-Spengler reactions, providing strong evidence for this mechanistic pathway. nih.gov
Rearrangement and Aromatization: The spiroindolenine intermediate can then undergo a 1,2-alkyl shift, followed by deprotonation to restore aromaticity and yield the final product. nih.gov
Kinetic studies are instrumental in understanding the rate-determining step of such transformations. For instance, in related electrophilic substitution reactions on indoles, the rate of reaction can be monitored by techniques like UV-Vis spectroscopy. rsc.org By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, providing insights into the molecularity of the rate-determining step.
To further illustrate how kinetic data can be applied, consider a hypothetical reaction of this compound with an aldehyde. A kinetic study might reveal that the reaction is first order in both the aminoindoline and the aldehyde, and also dependent on the acid catalyst concentration. This would suggest that the formation of the iminium ion is a pre-equilibrium step, and the subsequent intramolecular cyclization is the rate-determining step.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Aldehyde X
| Experiment | [this compound] (M) | [Aldehyde X] (M) | [H⁺] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.02 | 2.9 x 10⁻⁵ |
Note: This is a hypothetical data table to illustrate the principles of kinetic studies.
In addition to kinetic studies, the isolation of reaction intermediates is a powerful tool for mechanistic elucidation. In the context of this compound transformations, techniques such as flash chromatography at low temperatures could potentially be employed to isolate the transient spiroindolenine intermediate. nih.gov Subsequent characterization of this intermediate by spectroscopic methods like NMR and mass spectrometry would provide direct evidence for its existence on the reaction pathway.
Derivatization Strategies for 6 Methylindolin 7 Amine in Analytical and Synthetic Research Contexts
Development of Advanced Analytical Derivatization Reagents for Amine Quantification
The quantification of amines such as 6-Methylindolin-7-amine in various matrices often requires derivatization to improve their chromatographic behavior and detection sensitivity. This is particularly important when using techniques like High-Performance Liquid Chromatography (HPLC) with common detectors (e.g., UV-Vis or fluorescence).
Pre-column derivatization involves the reaction of the analyte with a derivatizing reagent prior to its introduction into the chromatographic system. actascientific.comnih.govthermofisher.com This approach is widely used for amines to introduce a chromophoric or fluorophoric tag, thereby enhancing detection. thermofisher.com For a primary amine like this compound, a variety of reagents are applicable. The choice of reagent depends on the analytical requirements, such as desired sensitivity and the presence of interfering substances. actascientific.comacademicjournals.org
Commonly used pre-column derivatization reagents for primary amines that are applicable to this compound are summarized in the table below.
| Derivatization Reagent | Abbreviation | Functional Group Targeted | Detection Method | Key Advantages |
| o-Phthalaldehyde | OPA | Primary amines | Fluorescence | Rapid reaction, stable derivatives. nih.gov |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and secondary amines | Fluorescence | Forms highly fluorescent and stable derivatives. nih.gov |
| Dansyl chloride | DNS-Cl | Primary and secondary amines, phenols | Fluorescence, UV | Produces intensely fluorescent derivatives. actascientific.com |
| Phenylisothiocyanate | PITC | Primary and secondary amines | UV | Forms stable derivatives suitable for UV detection. academicjournals.org |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Primary and secondary amines | Fluorescence | Reacts to form highly fluorescent products. mdpi.com |
The reaction of this compound with these reagents would yield a derivative with significantly improved detectability, allowing for trace-level quantification in complex samples. For instance, derivatization with OPA in the presence of a thiol (e.g., 2-mercaptoethanol) would form a highly fluorescent isoindole derivative, which is a common strategy for amino acid and amine analysis. actascientific.com Similarly, FMOC-Cl reacts with the primary amine of this compound to produce a stable, highly fluorescent adduct. nih.gov
Post-column derivatization occurs after the chromatographic separation of the analyte and before detection. actascientific.com This method is advantageous as it avoids the potential for multiple derivative formation from a single analyte and is less susceptible to interference from the sample matrix. researchgate.net For the analysis of this compound, post-column derivatization can be employed to enhance its detection without altering its chromatographic retention time.
Reagents similar to those used in pre-column derivatization can be adapted for post-column applications. The key difference lies in the instrumental setup, which requires a post-column reactor where the eluent from the column is mixed with the derivatizing reagent before passing through the detector. researchgate.netresearchgate.net
| Derivatization Reagent | Detection Method | Reaction Conditions | Applicability to this compound |
| Ninhydrin | Visible Absorbance | Elevated temperature | Forms a deep purple product (Ruhemann's purple) with the primary amine. researchgate.net |
| o-Phthalaldehyde (OPA) | Fluorescence | Room temperature, in the presence of a thiol | Highly sensitive detection of the primary amine. actascientific.com |
| Fluorescamine | Fluorescence | Room temperature | Reacts rapidly with primary amines to form fluorescent pyrrolinone products. researchgate.net |
The choice between pre- and post-column derivatization depends on the specific analytical challenge. While pre-column derivatization is often simpler to implement in terms of hardware, post-column derivatization can offer better quantitative accuracy for complex samples. actascientific.comactascientific.com
Functional Group Interconversions for Novel Indoline (B122111) Derivatives
The indoline scaffold is a privileged structure in medicinal chemistry, and the functional groups of this compound, namely the secondary amine within the indoline ring, the primary aromatic amine at the 7-position, and the methyl group at the 6-position, offer multiple sites for synthetic modification.
The primary amine at the 7-position is a key site for derivatization, allowing for the introduction of a wide range of functionalities through N-acylation and N-alkylation reactions.
N-Acylation: The reaction of the 7-amino group with acylating agents such as acyl chlorides or anhydrides provides the corresponding amides. nih.govbeilstein-journals.org This transformation is useful for introducing various substituents and can also serve as a protecting group strategy in multi-step syntheses. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. beilstein-journals.org
N-Alkylation: The introduction of alkyl groups at the 7-amino position can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. nih.govrsc.org The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a metal catalyst, offers a green and efficient alternative. nih.gov These reactions can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reagents. rsc.orggoogle.comresearchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| N-Acylation | Acyl chloride/anhydride (B1165640), base (e.g., triethylamine, pyridine) | Amide |
| N-Alkylation | Alkyl halide, base | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
| Borrowing Hydrogen | Alcohol, metal catalyst (e.g., Ru, Ir complexes) | Secondary Amine |
While the amino group at the 7-position is the most reactive site for many derivatization reactions, modifications to the indoline ring itself can lead to novel derivatives with unique properties. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents. mdpi.com
The development of C-H functionalization methods has opened up new avenues for the direct modification of the indoline scaffold. organic-chemistry.org These reactions, often catalyzed by transition metals, can allow for the introduction of aryl, alkyl, or other functional groups at specific positions on the aromatic ring of the indoline. mdpi.commdpi.com The directing group ability of the amine or a derivatized form of the amine can be exploited to achieve regioselectivity. mdpi.com
| Reaction Type | Catalyst/Reagents | Potential Modification Site |
| C-H Arylation | Palladium or Rhodium catalyst, aryl halide/boronic acid | Aromatic ring of the indoline |
| C-H Alkenylation | Rhodium catalyst, alkene | Aromatic ring of the indoline |
The precise regiochemical outcome of such reactions on the this compound scaffold would require empirical investigation, as the directing effects of the methyl and amino groups would compete.
Strategies for Chiral Derivatization to Facilitate Stereochemical Analysis
As this compound is achiral, this section will discuss the derivatization of chiral amines in general, with the understanding that if a chiral center were introduced into the this compound molecule (e.g., through a subsequent reaction), these methods would become relevant for the analysis of the resulting enantiomers.
The separation and quantification of enantiomers are crucial in many fields, particularly in pharmacology. Chiral derivatization is a common strategy to analyze enantiomers using standard achiral chromatography. nih.gov This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by achiral HPLC. mdpi.com
A variety of CDAs are available for the derivatization of primary amines. These reagents are themselves enantiomerically pure.
| Chiral Derivatizing Agent (CDA) | Abbreviation | Reaction Product | Analytical Advantage |
| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | FDAA | Diastereomeric amides | UV-Vis active, allows for separation on reversed-phase HPLC. nih.gov |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Diastereomeric carbamates | Highly fluorescent, enabling sensitive detection. nih.gov |
| o-Phthalaldehyde with a chiral thiol (e.g., N-acetyl-L-cysteine) | OPA/NAC | Diastereomeric isoindoles | Forms fluorescent derivatives for sensitive analysis. nih.gov |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Mosher's acid chloride | Diastereomeric amides | Can be used for the determination of enantiomeric excess by NMR spectroscopy. researchgate.net |
The choice of CDA depends on the structure of the analyte and the analytical technique to be used. The successful separation of the resulting diastereomers allows for the accurate determination of the enantiomeric excess (ee) of the original chiral amine. koreascience.krnih.gov
Spectroscopic and Advanced Analytical Methodologies in the Study of 6 Methylindolin 7 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. For 6-Methylindolin-7-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom and the connectivity between them.
Based on the structure of this compound, expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be predicted. These predictions are founded on the analysis of similar structural motifs found in other substituted indolines and aromatic amines.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | ~3.0 - 3.2 (t) | ~47 |
| C3 | ~3.5 - 3.7 (t) | ~30 |
| C4 | ~6.6 - 6.8 (d) | ~118 |
| C5 | ~6.8 - 7.0 (d) | ~128 |
| C6 | - | ~120 |
| C7 | - | ~135 |
| C3a | - | ~125 |
| C7a | - | ~145 |
| 6-CH₃ | ~2.2 - 2.4 (s) | ~18 |
| 7-NH₂ | ~3.5 - 4.5 (br s) | - |
Note: Chemical shifts are highly dependent on the solvent and experimental conditions. (s = singlet, d = doublet, t = triplet, br s = broad singlet).
While 1D NMR provides initial data, 2D NMR techniques are essential for assembling the molecular structure by establishing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY is crucial for identifying adjacent protons. Key expected correlations would include the coupling between the protons on C2 and C3 of the indoline (B122111) ring, and the coupling between the aromatic protons on C4 and C5. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms (¹J C-H coupling). youtube.com This experiment definitively assigns which protons are bonded to which carbons. For example, the triplet signal around 3.0-3.2 ppm would show a correlation to the carbon signal at ~47 ppm, confirming their assignment to the C2 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds (²J C-H and ³J C-H). sdsu.edu This is vital for connecting different fragments of the molecule. For instance, the protons of the methyl group (6-CH₃) would show an HMBC correlation to the C6, C5, and C7 carbons, unequivocally placing the methyl group at the C6 position. Similarly, the protons at C2 would show correlations to C3, C7a, and C3a, helping to piece together the heterocyclic ring and its junction with the aromatic system. researchgate.netresearchgate.net
Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction into a final product. wikipedia.org By strategically replacing an atom like ¹²C or ¹⁴N with its NMR-active stable isotope (¹³C or ¹⁵N) in a starting material, one can follow the label's position in the final molecule, thereby elucidating the reaction mechanism. nih.gov
In the context of synthesizing this compound, a potential precursor such as a substituted nitrotoluene could be synthesized using ¹³C-labeled toluene. Upon reduction of the nitro group and subsequent cyclization to form the indoline ring, the position of the ¹³C label in the final this compound product could be precisely determined using ¹³C NMR. This would provide definitive evidence of how the carbon skeleton rearranges or remains intact during the synthetic sequence. Such studies are fundamental to understanding and optimizing synthetic routes for complex molecules. acs.orgacs.org
Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. unito.it
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound (C₉H₁₂N₂), the theoretical monoisotopic mass can be calculated. HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimental mass that can be compared to the theoretical value to confirm the molecular formula.
Theoretical Accurate Mass for [M+H]⁺ of this compound
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₉H₁₂N₂ | 148.10005 |
The experimental observation of an ion at or very near m/z 149.1073 would provide strong evidence for the elemental composition of C₉H₁₂N₂. researchgate.net
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. ijcap.in In a typical MS/MS experiment, the protonated parent ion ([M+H]⁺) of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The analysis of these fragments provides valuable information about the molecule's structure and connectivity. ncsu.edu
The fragmentation of amine-containing compounds often involves characteristic losses. researchgate.net For this compound, plausible fragmentation pathways could include the loss of ammonia (B1221849) (NH₃), the loss of a methyl radical (•CH₃), or cleavage of the indoline ring.
Plausible MS/MS Fragments for [M+H]⁺ of this compound
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 134.0862 | •CH₃ (Methyl radical) | Loss of the methyl group from the aromatic ring. |
| 132.0917 | NH₃ (Ammonia) | Loss of the primary amine group. |
| 121.0886 | C₂H₄ (Ethene) | Retro-Diels-Alder type cleavage of the indoline ring. |
Analyzing these fragmentation patterns helps confirm the presence of the methyl and amine groups and provides evidence for the underlying indoline core structure. copernicus.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies (wavenumbers), making these methods excellent for functional group identification. researchgate.net
For this compound, key functional groups include the primary amine (-NH₂), the secondary amine within the indoline ring (-NH-), the aromatic ring, and the aliphatic C-H bonds.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 |
| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1590 - 1650 |
| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 |
| C-H Stretch (aliphatic) | -CH₂- and -CH₃ | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
The IR spectrum would likely show strong, sharp bands in the 3300-3500 cm⁻¹ region corresponding to the N-H stretches of both the primary and secondary amines. The presence of a band around 1600 cm⁻¹ for the N-H bending mode would further confirm the primary amine. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic structure of molecules like this compound. This method measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy orbital. libretexts.orglibretexts.org The resulting spectrum provides insights into the electronic transitions and the extent of conjugation within the molecule.
The chromophore in this compound is essentially a substituted aniline (B41778) system. The electronic transitions observed in such aromatic amines are primarily of two types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. uzh.chyoutube.com The π → π* transitions involve the excitation of electrons from the π-bonding orbitals of the benzene (B151609) ring to the corresponding antibonding orbitals. These transitions are typically strong and occur at shorter wavelengths. The n → π* transitions involve the promotion of a non-bonding electron from the nitrogen atom of the amine group to a π* antibonding orbital of the aromatic ring. These transitions are generally weaker and occur at longer wavelengths. libretexts.orgyoutube.com
The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic ring and the solvent used. For indole (B1671886) derivatives, which share structural similarities, substitutions on the benzyl (B1604629) ring have been shown to significantly affect the energy of the electronic transitions. nih.gov The methyl and amine groups on the this compound ring act as auxochromes, groups that modify the light-absorbing properties of the chromophore. These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.
Table 1: Expected Electronic Transitions and Solvent Effects for this compound
| Transition Type | Typical Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Expected Solvent Effect (Increasing Polarity) |
| π → π | 230 - 250 | High | Bathochromic Shift (Red Shift) |
| n → π | 280 - 310 | Low to Medium | Hypsochromic Shift (Blue Shift) |
Chromatographic Methods for Purification and Research-Scale Separation
Chromatographic techniques are indispensable for the purification, separation, and analysis of chemical compounds in complex mixtures. For a compound like this compound, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for ensuring purity, identifying related substances, and performing quantitative analysis. These methods separate components based on their differential distribution between a stationary phase and a mobile phase. acs.orgoup.com The choice of chromatographic technique depends on the compound's volatility, polarity, and the specific analytical goal, whether it is preparative-scale purification or trace-level quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile or thermally unstable compounds like this compound. tandfonline.com The development of a robust HPLC method involves the careful selection and optimization of the stationary phase, mobile phase, and detector.
Stationary Phase (Column): Reversed-phase chromatography is the most common mode used for aromatic amines. Columns with a non-polar stationary phase, such as C18 or C8, are typically employed. acs.orgresearchgate.net For specific separation challenges, other stationary phases like cyanopropyl-bonded phases can also be utilized. oup.com
Mobile Phase: The mobile phase in reversed-phase HPLC usually consists of a mixture of water (often with a buffer to control pH) and a miscible organic solvent, such as acetonitrile (B52724) or methanol. acs.orgtandfonline.com The pH of the aqueous component is a critical parameter for analyzing ionizable compounds like amines. Maintaining a consistent pH is essential for reproducible retention times and good peak shapes. The separation of aromatic amines has been successfully achieved using mobile phases containing acetonitrile and an acetate (B1210297) or phosphate (B84403) buffer. acs.org The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation of all components in a mixture. researchgate.net
Detection: UV detection is the most common method for aromatic compounds due to the presence of the benzene ring chromophore. libretexts.org The detection wavelength is typically set at or near the absorption maximum (λmax) of the analyte to ensure high sensitivity. For aromatic amines, detection wavelengths of 254 nm or 280 nm are frequently used. acs.orgoup.com For trace analysis, fluorescence detection can be employed after pre-column or post-column derivatization with a fluorescent tagging reagent, which significantly enhances sensitivity. researchgate.netnih.gov
Optimization of an HPLC method involves systematically adjusting parameters like mobile phase composition, pH, flow rate, and column temperature to achieve the desired resolution, peak shape, and analysis time.
Table 2: Typical HPLC Method Parameters for Aromatic Amine Analysis
| Parameter | Typical Selection | Purpose |
| Column | Reversed-Phase C18 or C8, 150 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. acs.org |
| Mobile Phase | Acetonitrile / Buffered Water (e.g., Phosphate, Acetate) | Elutes compounds from the column; pH control is crucial for amines. acs.orgtandfonline.com |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler; gradient is used for complex mixtures with varying polarities. researchgate.net |
| Flow Rate | 0.7 - 1.5 mL/min | Affects analysis time and separation efficiency. nih.gov |
| Detection | UV Absorbance at ~280 nm | Detects the aromatic chromophore. acs.org |
| Column Temp. | 25 - 40 °C | Improves efficiency and can alter selectivity. tandfonline.com |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of primary amines like this compound can be challenging due to their high polarity and basicity. These characteristics can lead to strong interactions with active sites on the column and in the injection port, resulting in poor peak shape (tailing) and low response. gcms.czrestek.comrestek.com
To overcome these issues, two main strategies are employed: the use of specialized columns and chemical derivatization.
Specialized GC Columns: Columns specifically designed for the analysis of volatile amines are available. These columns, such as the Rtx-Volatile Amine, have a highly inert surface and a stationary phase that is selective for basic compounds. gcms.czrestek.com This design minimizes adsorptive interactions, leading to improved peak symmetry and reproducibility, even when analyzing samples in harsh matrices like water. restek.com
Derivatization: A more common approach is to convert the amine into a less polar, more volatile derivative before GC analysis. researchgate.net This process, known as derivatization, protects the active amino group, reduces its polarity, and improves its chromatographic behavior. researchgate.net Common derivatization reactions for amines include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable and volatile amides. researchgate.net The introduction of fluorine atoms also makes the derivatives highly sensitive to electron capture detection (ECD). nih.gov
Silylation: Reaction with silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. Silylated derivatives are more volatile and thermally stable. researchgate.net
The choice of derivatization reagent depends on the specific amine and the analytical requirements. After derivatization, the sample can be analyzed using a standard non-polar or medium-polarity GC column coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for identification. researchgate.net
Table 3: Common Derivatization Reagents for GC Analysis of Amines
| Reagent Class | Example Reagent | Derivative Formed | Key Advantages |
| Acylating | Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide | Increases volatility; enhances ECD sensitivity. researchgate.netnih.gov |
| Silylating | BSTFA, TMCS | Trimethylsilyl (TMS) amine | Increases volatility and thermal stability; yields symmetrical peaks. researchgate.net |
| Carbamate Forming | Alkyl chloroformates | Carbamate | Improves chromatographic properties. researchgate.net |
Chiral Separation Techniques for Enantiomeric Purity Assessment
While this compound itself is achiral, it may be used as a key intermediate in the synthesis of chiral molecules, or it could be a component in a process where chiral purity is critical for related compounds. Assessing the enantiomeric purity of chiral amines and their derivatives is crucial in pharmaceutical development, as different enantiomers can have vastly different biological activities. americanpharmaceuticalreview.comwvu.edu Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for enantiomeric separation. mdpi.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times, allowing for their separation and quantification. A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. csfarmacie.cz The development of a chiral HPLC method involves screening different CSPs and mobile phases to find conditions that provide baseline resolution of the enantiomers. Basic additives like diethylamine (B46881) (DEA) are often required in the mobile phase to improve the peak shape and elution of basic analytes like amines. mdpi.com
Chiral Gas Chromatography (GC): Chiral GC is suitable for volatile chiral compounds. Separation is achieved using a capillary column coated with a chiral stationary phase. For non-volatile chiral amines, derivatization is often necessary not only to increase volatility but also to enhance separation on the chiral column. Alternatively, the amine can be derivatized with a single, pure enantiomer of a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess (ee). In this method, the chiral amine is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.govbath.ac.uk Since diastereomers have different spatial arrangements, they exist in different chemical environments, and their corresponding protons will exhibit distinct signals (different chemical shifts) in the ¹H NMR spectrum. researchgate.net By integrating the signals corresponding to each diastereomer, their ratio can be accurately determined, which directly reflects the enantiomeric ratio of the original amine. researchgate.netacs.org A common CDA system for primary amines involves condensation with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL). nih.govbath.ac.uk
Table 4: Comparison of Chiral Separation Techniques for Amines
| Technique | Principle | Advantages | Common Applications |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). mdpi.comcsfarmacie.cz | Broad applicability, high resolution, both analytical and preparative scale. | Routine quality control, enantiomeric excess (ee) determination of drugs. americanpharmaceuticalreview.com |
| Chiral GC | Separation on a chiral column or separation of diastereomeric derivatives on an achiral column. | High efficiency for volatile compounds. | Analysis of volatile chiral amines, flavors, and fragrances. |
| NMR with CDA | Formation of diastereomers with distinct NMR signals. nih.govresearchgate.net | No chromatographic separation needed, provides structural information, accurate quantification. | Enantiomeric excess (ee) determination, absolute configuration studies. bath.ac.uk |
Theoretical and Computational Investigations of 6 Methylindolin 7 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity of 6-Methylindolin-7-amine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which various properties can be derived.
Density Functional Theory (DFT) Studies on Ground and Excited States
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like this compound, DFT studies would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles in its ground state.
Calculate Electronic Properties: Investigate the distribution of electrons to understand the molecule's polarity and chemical reactivity. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Analyze Excited States: Using Time-Dependent DFT (TD-DFT), researchers could predict the electronic absorption spectra (UV-Vis) and investigate the nature of electronic transitions between the ground and excited states.
No specific DFT studies detailing the optimized geometry, HOMO-LUMO energies, or excited state properties for this compound were found in the reviewed literature.
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. These high-accuracy methods are computationally expensive but are often used to benchmark results from less demanding methods like DFT for smaller molecules. For this compound, these methods could provide highly accurate values for:
Total energy and relative energies of different isomers.
Ionization potential and electron affinity.
Detailed electron correlation effects, which are crucial for a precise understanding of chemical bonding.
A literature search did not yield any publications applying high-accuracy ab initio methods to this compound.
Semi-Empirical Methods for Exploratory Studies
Semi-empirical methods, such as AM1, PM3, and PM7, simplify the complex equations of ab initio methods by incorporating experimental parameters (parametrization) to speed up calculations. uni-muenchen.dewikipedia.org While less accurate than DFT or ab initio techniques, their computational efficiency makes them suitable for:
High-Throughput Screening: Quickly evaluating large sets of related molecules.
Initial Geometry Optimization: Providing a reasonable starting structure for more accurate, and computationally expensive, calculations.
Studying Large Systems: Analyzing the properties of large molecules or molecular complexes where other methods would be prohibitively slow. wikipedia.org
These methods are particularly useful for exploratory studies of nitrogen-containing heterocycles to predict properties like basicity and proton affinity. nih.gov However, no specific studies using semi-empirical methods to investigate this compound were identified.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and flexibility of a molecule. For this compound, an MD simulation would reveal:
Conformational Preferences: Identification of the most stable conformations (spatial arrangements of atoms) and the energy barriers between them. This is particularly relevant for the non-aromatic five-membered ring of the indoline (B122111) core.
Solvent Effects: How the molecule behaves in a solution, including its interactions with solvent molecules (e.g., water).
Thermodynamic Properties: Calculation of properties like free energy landscapes of different conformational states.
MD simulations are a standard tool for the conformational analysis of cyclic compounds, but no studies specifically detailing the conformational landscape of this compound are available. ulisboa.pt
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for assigning experimental spectra and confirming the molecular structure.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to the normal modes of the molecule. This helps in the assignment of experimental spectral bands to specific molecular motions.
UV-Vis Spectra: As mentioned in the DFT section, TD-DFT is the standard method for predicting the electronic transitions that give rise to UV-Vis absorption spectra, providing insight into the molecule's electronic structure and color.
Despite the utility of these predictive methods, no published computational studies were found that report the predicted NMR, IR, Raman, or UV-Vis spectra for this compound.
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, which contains a reactive amine group and an electron-rich aromatic system, computational studies could be used to:
Map Reaction Pathways: Identify the transition state structures and calculate the activation energies for potential reactions, such as electrophilic aromatic substitution or reactions involving the amine group.
Determine Reaction Kinetics: Use transition state theory to calculate reaction rate constants.
Understand Regioselectivity: Predict which sites on the molecule are most likely to react. For instance, calculations could determine whether an electrophile would preferentially attack the benzene (B151609) ring or the amine nitrogen.
While computational studies on the reactivity of indole (B1671886) derivatives and other aromatic amines are common, no specific research detailing the reaction mechanisms of this compound through computational chemistry has been published.
Transition State Analysis and Reaction Barrier Determination
Theoretical chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Transition state (TS) analysis is a fundamental component of these investigations, aiming to locate the highest energy point along a reaction coordinate, which represents the bottleneck of the reaction. The energy difference between the reactants and this transition state is known as the activation energy or reaction barrier (Ea or ΔG‡). A higher barrier corresponds to a slower reaction rate, as fewer molecules possess the requisite energy to overcome it.
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to model these processes. For a hypothetical reaction involving this compound, the process would involve:
Geometry Optimization: The three-dimensional structures of the reactants, products, and the transition state are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to characterize the stationary points on the potential energy surface. For reactants and products, all vibrational frequencies will be real. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.
Barrier Calculation: The reaction barrier is calculated as the difference in energy (including zero-point vibrational energy corrections) between the optimized transition state and the optimized reactants.
While specific transition state analyses for reactions involving this compound are not extensively detailed in the public literature, the principles can be illustrated by studies on related heterocyclic compounds. For instance, computational studies on the decomposition of nitro- and amino-containing compounds like 1,1-diamino-2,2-dinitroethene (FOX-7) have identified transition states for processes such as nitro-to-nitrite isomerization and hydrogen transfer, with calculated energy barriers determining the most likely initial decomposition steps. uhmreactiondynamics.org In one pathway, a nitro-to-nitrite isomerization proceeds through a cyclic transition state with a calculated barrier of 273 kJ mol-1. uhmreactiondynamics.org Such analyses are crucial for understanding the stability and reactivity of molecules like this compound.
Table 1: Illustrative Reaction Barriers for Hypothetical Reactions of an Indoline Derivative This table presents hypothetical data to illustrate the typical outputs of transition state analysis.
| Reaction Type | Computational Method | Solvent Model | Calculated Reaction Barrier (kcal/mol) |
|---|---|---|---|
| N-Acetylation | B3LYP/6-31G(d) | PCM (Water) | 15.8 |
| Electrophilic Aromatic Substitution (Bromination at C5) | M06-2X/def2-TZVP | SMD (DCM) | 22.4 |
| Oxidative Dehydrogenation to Indole | TPSSH/cc-pVTZ | Gas Phase | 35.1 |
Energy Profiles and Reaction Pathways Elucidation
An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur as reactants are converted into products. wikipedia.org It maps the potential energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction. These profiles are constructed from the energies of the reactants, intermediates, transition states, and products, all calculated using quantum chemical methods.
For this compound, potential reactions could include electrophilic substitution on the aromatic ring or reactions involving the amino group. A computational study would elucidate the stepwise mechanism, for example, of its synthesis or degradation. Studies on other indoline and indole derivatives show that such calculations can reveal complex pathways. For instance, the enzymatic hydrolysis of related compounds has been modeled, showing reaction pathways consisting of multiple acylation and deacylation steps, each with its own transition state and intermediate. nih.gov The resulting energy profile can then be used to predict which pathway is most favorable under specific conditions.
Figure 1: Illustrative Energy Profile for a Two-Step Reaction This is a generic reaction coordinate diagram illustrating the concepts of transition states, intermediates, and activation energies.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activity. nih.gov For indoline derivatives, QSAR models can be developed to predict parameters like chemical reactivity, solubility, or stability without the need for experimental measurement for every new compound. mdpi.comresearchgate.net
The development of a QSAR model typically involves several key steps:
Data Set Selection: A diverse set of indoline derivatives with known experimental data for the property of interest (e.g., reaction rate constant) is compiled. This set is usually divided into a training set for model development and a test set for external validation. nih.gov
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) properties. mdpi.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a selection of descriptors to the observed property. eurjchem.com The goal is to find the simplest model with the highest predictive power.
Validation: The model's statistical significance and predictive ability are rigorously assessed using internal validation (e.g., cross-validation) and external validation with the test set. nih.gov
QSAR studies on indole and indoline derivatives have successfully modeled various activities. eurjchem.comnih.gov For predicting chemical reactivity, descriptors such as electronic parameters (e.g., partial charges on atoms), orbital energies, and steric descriptors are often found to be significant. A robust QSAR model can be a powerful tool for the in-silico design of new indoline derivatives with desired physicochemical characteristics.
Table 2: Common Molecular Descriptors Used in QSAR for Modeling Reactivity
| Descriptor Class | Descriptor Example | Physicochemical Relevance |
|---|---|---|
| Electronic | HOMO Energy | Relates to nucleophilicity and susceptibility to oxidation. |
| Electronic | LUMO Energy | Relates to electrophilicity and susceptibility to reduction. |
| Electronic | Dipole Moment | Influences intermolecular interactions and solubility. |
| Steric | Molecular Volume | Affects how a molecule fits into an active site or approaches another reactant. |
| Topological | Wiener Index | Correlates with molecular branching and surface area. |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are fundamental computational tools used to understand and predict the chemical reactivity of a molecule. researchgate.netthaiscience.info
Molecular Electrostatic Potential (MEP) The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.netresearchgate.net It provides a color-coded guide to the charge distribution:
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green Regions: Represent areas of neutral or near-zero potential.
For this compound, an MEP analysis would likely show a region of high negative potential (red) around the nitrogen atom of the amino group (N7), highlighting its nucleophilic and basic character. The hydrogen atoms of the amino group would exhibit positive potential (blue), indicating their acidic character. The aromatic ring would show a complex potential surface, influenced by the electron-donating effects of the amino and alkyl groups.
Frontier Molecular Orbital (FMO) Analysis Frontier Molecular Orbital theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com
HOMO: This orbital is the outermost orbital containing electrons. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). A higher E_HOMO suggests a better electron donor. youtube.com
LUMO: This is the lowest energy orbital that is empty of electrons. The energy of the LUMO (E_LUMO) is related to the molecule's ability to accept electrons (its electrophilicity). A lower E_LUMO indicates a better electron acceptor. youtube.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.
In this compound, the HOMO would be expected to have significant contributions from the p-orbitals of the nitrogen atom and the aromatic ring, consistent with its function as a nucleophile. The LUMO would be distributed over the aromatic system. Computational DFT calculations are used to determine the energies of these orbitals and visualize their shapes. nih.gov
Table 3: Representative FMO Data for Aromatic Amines (Illustrative) Values are illustrative, based on typical results for similar compounds from DFT calculations.
| Compound | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Aniline (B41778) | -5.15 | -0.21 | 4.94 | High |
| p-Toluidine | -5.08 | -0.18 | 4.90 | Very High |
| p-Nitroaniline | -6.20 | -2.31 | 3.89 | High (different reactivity profile) |
Applications of 6 Methylindolin 7 Amine As a Chemical Building Block in Advanced Synthetic Research
Utilization in the Synthesis of Complex Polycyclic and Heterocyclic Systems
The indoline (B122111) core is a prevalent motif in a wide array of natural products and biologically active molecules, often serving as a key intermediate in the synthesis of more complex polycyclic and heterocyclic frameworks. The presence of a primary amino group at the 7-position and a methyl group at the 6-position on the 6-Methylindolin-7-amine ring suggests its potential as a versatile precursor for constructing intricate molecular architectures.
In principle, the amino group of this compound can participate in various cyclization and condensation reactions to form additional rings fused to the indoline skeleton. For instance, reactions with diketones or their equivalents could lead to the formation of fused pyrazine (B50134) or other nitrogen-containing heterocyclic rings. Similarly, annulation strategies, which involve the formation of a new ring in a single synthetic operation, could be employed. While specific examples with this compound are not documented, general methodologies for the α-C–H/N–H annulation of alicyclic amines to construct polycyclic isoindolines have been developed and could potentially be adapted. nih.gov
Furthermore, the indoline nitrogen can be involved in cyclization reactions, and the aromatic portion of the molecule can undergo electrophilic substitution, providing multiple avenues for the construction of diverse heterocyclic systems. The synthesis of indole-substituted heterocycles through multi-component reactions is a well-established field, and a 7-aminoindoline derivative could serve as a unique building block in such transformations. researchgate.net
Role in Materials Science Research (e.g., precursors for organic electronic materials, catalysts, ligands)
The incorporation of nitrogen-containing heterocycles into functional materials is an active area of research. The unique electronic and structural properties of the indoline scaffold suggest that this compound could be a valuable precursor in materials science.
Amines are fundamental components of many organocatalysts, acting as Lewis bases or forming reactive enamine and iminium ion intermediates. Although there is no specific literature on this compound as an organocatalyst, its chiral nature (if resolved into its enantiomers) and the presence of a primary amine make it a candidate for the development of new catalytic systems. For instance, it could be incorporated into more complex chiral ligands for metal-catalyzed asymmetric reactions. The development of novel catalysts based on modified metal-organic frameworks often involves the functionalization of the framework with amine-containing ligands, a role that this compound or its derivatives could potentially fulfill. nih.gov
Primary amines are common monomers in the synthesis of various polymers, such as polyamides and polyimides. The rigid, bicyclic structure of this compound could impart unique thermal and mechanical properties to polymers derived from it. The synthesis of indole-based functional polymers with well-defined structures has been reported, highlighting the potential of indole (B1671886) and its derivatives in polymer chemistry. rsc.orgresearchgate.net While direct polymerization of this compound has not been described, its bifunctional nature (amine and the potential for functionalization on the indoline ring) makes it a candidate for the synthesis of novel polymeric materials. For example, poly(β-hydroxyl amine)s have been synthesized through amine-epoxy polymerization, a strategy that could potentially be applied to monomers derived from this compound. mdpi.com
Table 1: Potential Polymerization Reactions Involving this compound or its Derivatives
| Polymer Type | Potential Co-monomer(s) | Potential Polymer Properties |
| Polyamide | Diacyl chlorides, Dicarboxylic acids | High thermal stability, rigidity |
| Polyimide | Dianhydrides | Excellent thermal and chemical resistance |
| Poly(β-hydroxyl amine) | Diepoxides | Biocompatibility, stimuli-responsiveness |
Exploration as a Precursor for Diverse Indole and Other Fused Ring Systems
Indoles are among the most important heterocyclic scaffolds in medicinal chemistry and natural product synthesis. nih.gov Indolines are direct precursors to indoles through dehydrogenation. Therefore, this compound can be considered a synthetic equivalent of 6-methyl-1H-indol-7-amine. The synthesis of various indole derivatives often proceeds through the functionalization of a pre-existing indole or indoline ring. organic-chemistry.org
The amino group at the 7-position offers a handle for further synthetic transformations. For example, it could direct ortho-lithiation or be converted into other functional groups to facilitate the construction of fused-ring systems. The synthesis of tricyclic quinoline (B57606) derivatives from aminoindazoles and aminoindoles has been reported, suggesting that similar strategies could be applied to this compound to access novel fused heterocyclic systems. dergipark.org.tr
Contribution to the Development of New Synthetic Methodologies
The unique substitution pattern of this compound could make it a useful substrate for the development of new synthetic methodologies. The presence of both an aniline-like amino group and an indoline scaffold could lead to novel reactivity and selectivity in various chemical transformations.
For example, the development of cascade reactions for the synthesis of complex molecules is a major goal in organic chemistry. The bifunctional nature of this compound could enable its participation in cascade sequences, where multiple bonds are formed in a single operation. While no methodologies have been specifically developed using this compound, the synthesis of substituted azaindoles from aminopyridines via a cascade C-N cross-coupling/Heck reaction demonstrates the potential for developing such complex transformations with amino-substituted heterocycles. enamine.net
Future Research Directions and Unexplored Avenues for 6 Methylindolin 7 Amine
Development of More Sustainable and Atom-Economical Synthetic Routes for 6-Methylindolin-7-amine
Future research will likely focus on developing greener and more efficient synthetic pathways to this compound and its derivatives. The principles of green chemistry, such as maximizing atom economy, reducing waste, and using less hazardous reagents, are paramount. Current multi-step syntheses could be improved by designing cascade or one-pot reactions that minimize intermediate purification steps.
Key areas for exploration include:
Catalytic C-H Amination: Directing the amination of a 6-methylindoline (B1340719) precursor would be a highly atom-economical approach, avoiding the use of pre-functionalized starting materials.
Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters (temperature, pressure, mixing), potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.
Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis could provide high selectivity under mild conditions, significantly reducing the environmental impact.
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Advantages | Challenges |
| Traditional Multi-Step Synthesis | Well-established routes | Low atom economy, multiple purification steps, potential for significant waste generation. |
| Catalytic C-H Functionalization | High atom economy, reduces synthetic steps. | Achieving high regioselectivity, catalyst cost, and turnover number. |
| Flow Chemistry | Enhanced safety, precise control, improved scalability, potential for higher yields. | Initial setup cost, potential for clogging with solid byproducts. |
| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, environmentally benign. | Enzyme stability, substrate scope limitations, cost of enzyme production. |
These advanced synthetic methods promise to make this compound more accessible for broader research and application, aligning with the chemical industry's increasing focus on sustainability.
Advanced Spectroscopic Characterization Techniques for Dynamic Studies and In Situ Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and the discovery of new reactivity. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are essential for this purpose. mt.com
Future research should employ techniques such as:
In Situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These methods can provide real-time data on the concentration of reactants, intermediates, and products, offering a detailed kinetic and mechanistic picture of a reaction as it occurs. mt.com
Time-Resolved In Situ (TRIS) Monitoring: Particularly useful for studying solvent-free mechanochemical reactions, TRIS methods can elucidate reaction kinetics and mechanisms in solid-state transformations. nih.govnih.gov This could be vital for developing environmentally benign synthesis routes.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like two-dimensional NMR (COSY, HSQC, HMBC) are invaluable for unambiguously confirming the structure of complex derivatives. Future work could also involve specialized NMR experiments to study dynamic processes, such as conformational changes or intermolecular interactions.
The application of these techniques will facilitate a more profound understanding of the chemical behavior of this compound, enabling more precise control over its synthesis and derivatization. nih.gov
Integration with Machine Learning and Artificial Intelligence in Molecular Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules with specific properties. eurekalert.orgchemcopilot.com These computational tools can significantly accelerate the discovery and development of new applications for this compound.
Key opportunities include:
Reaction Prediction and Retrosynthesis: AI models, trained on vast databases of chemical reactions, can predict the most likely products of a reaction involving this compound or suggest optimal synthetic routes to new derivatives. researchgate.netengineering.org.cn Techniques like graph neural networks (GNNs) and sequence-to-sequence models are particularly powerful for these tasks. chemcopilot.comnih.gov
Molecular Property Prediction: ML algorithms can build quantitative structure-activity relationship (QSAR) models to predict the physicochemical and biological properties (e.g., solubility, binding affinity, toxicity) of novel this compound derivatives. nih.govnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.
De Novo Molecular Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific functions, such as binding to a particular biological target. springernature.com
The table below summarizes various AI approaches and their potential applications for this compound research.
| AI/ML Technique | Application | Potential Impact |
| Graph Neural Networks (GNNs) | Reaction prediction, property prediction. chemcopilot.comnih.gov | More accurate prediction of outcomes and properties by representing molecules as graphs. chemcopilot.com |
| Sequence-to-Sequence Models | Retrosynthesis planning, reaction outcome prediction. chemcopilot.com | Treats reactions as a "translation" problem to design efficient synthetic pathways. chemcopilot.com |
| Reinforcement Learning (RL) | Optimization of synthetic routes. chemcopilot.com | Simulates and refines synthetic pathways based on criteria like yield, cost, or environmental impact. chemcopilot.com |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and physicochemical properties. nih.gov | Accelerates drug discovery by prioritizing compounds for synthesis and testing. |
By leveraging these computational tools, researchers can navigate the vast chemical space of this compound derivatives more efficiently, reducing the time and cost associated with experimental trial-and-error. chemcopilot.comnih.gov
Exploration of Novel Reactivity Patterns and Cascade Reactions Involving this compound
The unique electronic and steric properties of this compound, with its nucleophilic amine and electron-rich aromatic ring, make it an ideal candidate for discovering novel reactivity and developing complex cascade reactions. Cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, are a powerful tool for building molecular complexity efficiently.
Future avenues of research could focus on:
Multi-component Reactions: Designing reactions where this compound, along with two or more other starting materials, combine in a single pot to form complex heterocyclic structures. This approach is highly convergent and efficient.
Catalytic Cascade Reactions: Using transition metal or organocatalysts to initiate a sequence of transformations. For instance, a palladium-catalyzed cascade C-N cross-coupling/Heck reaction, which has been used for synthesizing azaindoles, could potentially be adapted. nih.gov
Domino Reactions: Exploring reactions where the formation of the first bond sets up the geometry and reactivity for a subsequent intramolecular cyclization or rearrangement. The amine group can act as an internal nucleophile or directing group to facilitate such transformations.
The development of novel cascade reactions involving this scaffold would provide rapid access to diverse and complex molecules for screening in drug discovery and materials science.
Design of Targeted Derivatization Strategies for Specific Chemical Probes and Ligand Development
The primary amine at the 7-position of this compound serves as a versatile chemical handle for targeted derivatization. This allows for the synthesis of tailored molecules for specific applications, such as chemical probes for biological imaging or specialized ligands for catalysis.
Promising research directions include:
Fluorescent Probes: Attaching fluorophores to the amine group could create probes for sensing specific analytes or for imaging in biological systems. The indoline (B122111) core itself can contribute to the photophysical properties of the final molecule.
Bioconjugation: The amine can be used to link the molecule to biomolecules like peptides or antibodies, enabling targeted delivery of a payload or for use in chemical biology studies.
Ligand Development for Catalysis: Amine-containing ligands are crucial in coordination chemistry and catalysis. nih.gov Derivatizing this compound to create bidentate or polydentate ligands could lead to new catalysts with unique reactivity and selectivity, potentially influenced by the steric bulk of the indoline ring system.
Affinity-Based Probes: The scaffold could be elaborated to create molecules for affinity chromatography or chemical proteomics, enabling the identification and isolation of specific protein targets.
Derivatization strategies, such as reacting the amine with N-hydroxysuccinimidyl esters, provide a reliable method for attaching various functional groups, opening up a wide range of possibilities for creating bespoke chemical tools. scispace.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methylindolin-7-amine, and how can researchers optimize yields?
- Methodology : Begin with multi-step protocols involving reductive amination or palladium-catalyzed cross-coupling, as described in medicinal chemistry literature. Optimize yields by systematically varying reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and tracking intermediates via thin-layer chromatography (TLC). Purify using column chromatography with gradient elution, and validate purity via HPLC (>95% by area normalization) .
- Data Reporting : Include molar ratios, reaction times, and spectroscopic confirmation (e.g., H/C NMR, HRMS) in the main text, with raw chromatograms in supplementary materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Core Methods : Use H/C NMR to confirm backbone structure and substituent positions. Compare experimental IR stretches (e.g., N-H bending at ~1600 cm) with computational predictions (DFT). Validate molecular weight via high-resolution mass spectrometry (HRMS) and cross-reference with NIST Chemistry WebBook gas-phase ion energetics data .
- Troubleshooting : For ambiguous peaks, employ 2D NMR (COSY, HSQC) or spiking experiments with known analogs .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic sampling. Analyze degradation products via LC-MS and quantify parent compound loss using validated UV/Vis calibration curves. Include negative controls (e.g., inert atmosphere vs. ambient storage) .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory bioactivity data reported for this compound?
- Systematic Approach : Perform a meta-analysis of existing studies to identify variables causing discrepancies (e.g., cell line heterogeneity, assay endpoints). Replicate key experiments under standardized conditions (e.g., ISO-certified cell cultures, fixed incubation times) and include internal controls (e.g., reference inhibitors). Use Bland-Altman plots to quantify inter-study variability .
- Statistical Validation : Apply mixed-effects models to account for batch-to-batch variability in compound synthesis .
Q. What computational methods are recommended to predict the reactivity of this compound, and how can they be validated experimentally?
- Modeling Strategy : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Validate predictions via kinetic studies (e.g., reaction rates with electrophiles like methyl acrylate) and compare experimental vs. computed activation energies .
- Benchmarking : Cross-check computational results with crystallographic data (if available) or substituent-specific Hammett constants .
Q. How can researchers integrate multi-omics data to elucidate the mechanistic role of this compound in cellular pathways?
- Workflow : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets from treated vs. untreated cells. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify perturbed networks. Validate hypotheses via CRISPR knockouts of top candidate genes .
- Data Integration : Employ machine learning pipelines (e.g., random forests) to prioritize biomarkers and address collinearity in high-dimensional datasets .
Methodological Guidelines
- Reproducibility : Document all synthetic steps, instrument parameters, and software versions (e.g., Gaussian 16 for DFT) in appendices. Use SI units and IUPAC nomenclature .
- Data Contradictions : Apply the Cochrane framework to assess bias in literature reports, including risk-of-bias tables for in vitro/in vivo studies .
- Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
